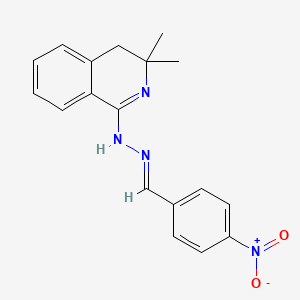

4-nitrobenzaldehyde (3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazone compounds involves the reaction of hydrazides with aldehydes or ketones. A specific example involves the condensation of 4-nitrobenzaldehyde with 2-methylbenzohydrazide in methanol, resulting in hydrazone compounds with significant structural and functional diversity (Tang, 2010). This method is pivotal in the synthesis of our compound of interest, showcasing the versatility and adaptability of hydrazones in chemical synthesis.

Molecular Structure Analysis

The molecular structure of hydrazone compounds often exhibits a significant degree of planarity and can adopt various spatial conformations to facilitate intermolecular interactions. For instance, a compound with a similar structure to our compound of interest showed an E conformation around the hydrazone bond and allowed the molecule to adopt a U-shaped spatial conformation, promoting slipped π–π interactions and point-to-face C—H⋯π interactions (Bortoluzzi et al., 2011). These structural details are crucial for understanding the physical and chemical behavior of such compounds.

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including cyclocondensation and nucleophilic displacement, which are influenced by the electronic nature of substituents on the aromatic hydrazones. These reactions facilitate the synthesis of fused aza-arenes and are indicative of the reactivity and potential applications of hydrazones in organic synthesis (Uehata et al., 2002).

Physical Properties Analysis

The physical properties of hydrazone compounds, such as solubility, crystallinity, and optical properties, are directly influenced by their molecular structure. The planarity of the hydrazone skeleton and the presence of intramolecular hydrogen bonds contribute to the stability and non-linear optical activity of these compounds, highlighting their potential in materials science applications (Baughman et al., 2004).

Chemical Properties Analysis

The chemical properties of hydrazones, such as their reactivity towards metal ions and their ability to form complexes, are significant for applications in coordination chemistry. The ligational behavior of hydrazones towards metals like Cu(II), Co(II), Ni(II), and Zn(II) has been studied, demonstrating their capability to act as tridentate ligands and form stable metal complexes with potential catalytic, magnetic, and optical applications (Hosny et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of hydrazone compounds, including those related to 4-nitrobenzaldehyde, have been widely studied. For instance, the work by Hosny, Mahmoud, and Aly (2010) on 2-Hydroxybenzaldehyde-(4,6-Dimethylquinolin-2-yl)-Hydrazone (HBDH) involved the synthesis and characterization of its metal complexes, demonstrating the ligand's ability to coordinate with metals like Cu(II), Co(II), Ni(II), and Zn(II) through various bonding sites. This study highlights the potential of such compounds in coordination chemistry and metal complex synthesis (Hosny, Mahmoud, & Aly, 2010).

Optical and Electronic Properties

Research by Potember, Hoffman, and Stetyick (1989) explored the second harmonic generation capabilities of hydrazone derivatives, including 4-nitrobenzaldehyde hydrazone. Their findings revealed that certain compounds exhibited second harmonic signals significantly higher than standard references, indicating their potential in nonlinear optical applications (Potember, Hoffman, & Stetyick, 1989).

Molecular Structures and Hydrogen Bonding

The study of hydrogen-bonded dimers and frameworks in hydrazone compounds, as investigated by Glidewell et al. (2004), provides insights into the structural aspects of these compounds. The research elucidated how different nitrobenzaldehyde hydrazones form distinct molecular arrangements through hydrogen bonding, contributing to the understanding of molecular self-assembly and crystal engineering (Glidewell, Low, Skakle, & Wardell, 2004).

Antimicrobial and Biological Activities

He and Xue (2021) synthesized and characterized hydrazone compounds derived from 4-dimethylaminobenzohydrazide, assessing their antibacterial and antifungal activities. This study emphasizes the biological relevance of hydrazone compounds, showcasing their potential as antimicrobial agents (He & Xue, 2021).

Reactivity and Chemical Interactions

Uehata, Kawakami, and Suzuki (2002) discussed the synthesis of fused aza-arenes via nucleophilic displacement in nitroarenes by aromatic hydrazone anions. This research sheds light on the reactivity of nitroarene compounds with hydrazones, contributing to the synthesis of novel heterocyclic compounds (Uehata, Kawakami, & Suzuki, 2002).

Eigenschaften

IUPAC Name |

3,3-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-4H-isoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-18(2)11-14-5-3-4-6-16(14)17(20-18)21-19-12-13-7-9-15(10-8-13)22(23)24/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCMMMOEKHILMX-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-3,3-dimethyl-1-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)